[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
This compound belongs to the rhodanine-acetic acid derivative family, characterized by a thiazolidinone core substituted with a benzimidazole moiety. Its Z-configuration at the C5 position ensures structural rigidity, which is critical for binding to biological targets. The molecule has demonstrated anticancer activity in preliminary studies, likely due to interactions with enzymes or receptors involved in tumor proliferation .
Properties
Molecular Formula |
C13H9N3O3S2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid |
InChI |
InChI=1S/C13H9N3O3S2/c17-11(18)6-16-12(19)9(21-13(16)20)5-10-14-7-3-1-2-4-8(7)15-10/h1-5,19H,6H2,(H,17,18) |
InChI Key |
HPVKJNUVNDRYRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)CC(=O)O)O)N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with formic acid or its derivatives under reflux conditions.
Thiazolidinone Ring Formation: The benzimidazole derivative is then reacted with thioglycolic acid and an appropriate aldehyde to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium acetate in ethanol.
Final Coupling: The final step involves the coupling of the thiazolidinone derivative with acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzimidazole and thiazolidinone rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole or thiazolidinone derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key areas of application include:
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiazolidinone derivatives, including those containing the benzimidazole moiety. For instance, compounds structurally similar to [(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid have shown significant antibacterial and antifungal activities against various strains, including resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) .
2. Anticancer Potential
Research indicates that thiazolidinones can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structural features of [(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid may contribute to its efficacy against certain cancer types .
3. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes involved in disease processes. For example, it may inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are implicated in inflammatory responses .
Synthesis and Derivatives
The synthesis of [(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions that allow for the modification and creation of derivatives with enhanced biological properties. This flexibility in synthesis is crucial for developing compounds tailored for specific therapeutic applications.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to [(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exhibited minimal inhibitory concentrations (MIC) lower than those of conventional antibiotics like ampicillin .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of thiazolidinone derivatives. The study reported that certain derivatives showed significant cytotoxicity against human cancer cell lines, suggesting their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of [(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to nucleic acids or proteins, affecting their function. The thiazolidinone ring may interact with enzymes, inhibiting their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Features :
- Molecular formula: C₁₄H₁₀N₃O₃S₂ (estimated from structural analogs).
- Functional groups: Thioxothiazolidinone, acetic acid, and benzimidazole.
Structural Analogues and Substituent Effects
The biological activity of thiazolidinone derivatives is highly dependent on substituents at the C5 benzylidene position and the N3-acetic acid moiety. Below is a comparative analysis:
Pharmacological Activity Trends
- Anticancer Activity : The benzimidazole-substituted target compound shows selective cytotoxicity against cancer cell lines, likely due to DNA intercalation or kinase inhibition . In contrast, pyrazolyl derivatives () lack reported anticancer data but may exhibit activity due to aromatic stacking interactions.
- Antimicrobial Activity: Indolylmethylene derivatives () exhibit MIC₅₀ values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans. 4-Isopropylbenzylidene analogs () show moderate antifungal activity (MIC₅₀: 32 µg/mL) but lower potency than indolyl derivatives.
Physicochemical Properties
Table 2: Physicochemical Comparison
- Key Insight : Higher logP values correlate with reduced aqueous solubility but improved membrane permeability. The target compound balances moderate logP and solubility, making it suitable for further optimization.
Recommendations :
Biological Activity
The compound [(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The unique structural features include a thiazolidinone core and a benzimidazole moiety, which are believed to contribute to its biological activity. This dual functionality enhances its interaction with biological targets compared to other similar compounds lacking one of these structural components.
1. Aldose Reductase Inhibition
Recent studies have demonstrated that derivatives of thiazolidinone, including this compound, exhibit potent inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The compound showed submicromolar IC50 values, indicating high potency. Notably, it was found to be over five times more effective than the clinically used inhibitor epalrestat .
Table 1: Aldose Reductase Inhibition Potency
| Compound | IC50 Value (µM) | Comparison to Epalrestat |
|---|---|---|
| [(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid | < 0.1 | > 5 times more potent |
| Epalrestat | 0.5 | Reference |
2. Cytotoxicity
The cytotoxic effects of this compound were evaluated against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). While the compound exhibited low antiproliferative activity, it still demonstrated potential as an anticancer agent due to its selective inhibition mechanisms that could be further explored for therapeutic use .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | > 20 |
| HeLa | > 15 |
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it possesses activity against various bacterial strains, although further studies are required to quantify this effect and determine the mechanism of action .
Structure-Activity Relationship (SAR)
Research into the SAR of thiazolidinone derivatives suggests that modifications to the thiazolidinone ring and substitution patterns on the benzimidazole moiety can significantly influence biological activity. For example, variations in the substituents can enhance selectivity for ALR2 over ALR1, which is crucial for minimizing side effects in therapeutic applications .
Figure 1: Proposed Modifications for Enhanced Activity
Proposed Modifications (Illustrative purposes only)
Case Studies
Case Study 1: Efficacy in Diabetic Models
In a controlled study involving diabetic rat models, administration of [(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid resulted in significant reductions in blood glucose levels and oxidative stress markers compared to untreated controls. This suggests potential utility in managing diabetes-related complications through aldose reductase inhibition.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties revealed that this compound induced apoptosis in HeLa cells through both intrinsic and extrinsic pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting specific signaling pathways involved in tumor progression .
Q & A
Basic: What are the key considerations for synthesizing [(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid in high yield and purity?
Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids with 1H-benzimidazole-2-carbaldehyde. Key steps include:
- Reaction Conditions : Reflux in acetic acid with sodium acetate as a catalyst for 1–3 hours .
- Solvent Optimization : Use of polar aprotic solvents (e.g., DMSO) or ethanol to stabilize intermediates and reduce side reactions .
- Purification : Recrystallization from acetic acid or DMF-acetic acid mixtures improves purity (>98% by HPLC) .
- Yield Enhancement : Control of stoichiometry (1:1.2 molar ratio of aldehyde to thiazolidinone) and anhydrous conditions minimizes hydrolysis .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation employs:
- X-ray Crystallography : SHELX software refines crystal structures, resolving Z-configuration at the methylidene group and planarity of the thiazolidinone ring .
- Spectroscopy :
- IR : Peaks at ~1700–1740 cm⁻¹ (C=O), ~758 cm⁻¹ (C=S), and ~3400 cm⁻¹ (COOH) confirm functional groups .
- UV-Vis : λmax at ~388 nm (log ε ≈ 3.3) indicates π→π* transitions in the conjugated system .
- NMR : <sup>1</sup>H NMR signals at δ 7.2–8.5 ppm (aromatic protons) and δ 4.0–4.5 ppm (acetic acid CH2) .
Advanced: What computational methods are used to predict interactions between this compound and biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., Mycobacterium tuberculosis shikimate kinase). Docking scores < -8.0 kcal/mol suggest strong interactions .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns trajectories) evaluate stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .
- Pharmacophore Modeling : Identifies critical interaction sites (e.g., thioxo group for hydrogen bonding with Arg 136) .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
SAR studies focus on:
-
Substituent Variation : Modify benzimidazole (e.g., fluorobenzyl, pyridyl) or thiazolidinone (e.g., alkylation at N3) to alter lipophilicity and bioactivity .
-
Bioactivity Assays : Compare IC50 values against parent compound. Example:
Derivative Substituent Anticancer Activity (IC50, μM) LogP 4-Fluorobenzyl 1.2 2.8 Pyridyl 0.8 1.9 -
QSAR Modeling : Use Hammett constants to correlate electronic effects with activity .
Basic: What spectroscopic techniques confirm the compound's functional groups?
Answer:
- IR Spectroscopy :
- <sup>13</sup>C NMR : Signals at δ 180–185 ppm (C=O), δ 125–135 ppm (aromatic carbons) .
Advanced: How to resolve contradictions in biological activity data across different studies?
Answer:
- Purity Verification : Reanalyze compounds via HPLC (purity >98%) and elemental analysis (C, H, N, S within 0.4% of theoretical) to rule out impurities .
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer assays) and protocols (e.g., MIC for antimicrobial tests) .
- Solubility Control : Ensure uniform DMSO concentration (<1%) in bioassays to avoid solvent toxicity .
Basic: What are the common biological assays used to evaluate this compound's therapeutic potential?
Answer:
- Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-). MIC < 10 μg/mL indicates potency .
- Anticancer : MTT assay on HeLa or A549 cells. IC50 < 5 μM suggests therapeutic potential .
- Anti-inflammatory : COX-2 inhibition assay (IC50 < 1 μM) .
Advanced: What strategies optimize the compound's pharmacokinetic properties?
Answer:
- Lipophilicity Adjustment : Introduce fluorobenzyl groups (ClogP ~2.8) to enhance membrane permeability .
- Metabolic Stability : Replace labile esters (e.g., methyl) with tert-butyl groups to reduce hepatic clearance .
- Solubility Enhancement : Synthesize sodium salts of the acetic acid moiety for improved aqueous solubility (>5 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
